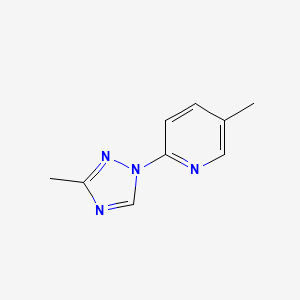
5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditionsThis reaction is known for its high efficiency, regioselectivity, and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that ensure high yield and purity. The use of heterogeneous catalysts, such as NiO/Cu2O/CuO nanocomposites, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dendrimers. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
作用机制
The mechanism of action of 5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
相似化合物的比较
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
1,2,4-Triazole: A core structure in many pharmaceuticals with diverse biological activities.
Uniqueness
5-Methyl-2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine is unique due to its dual functionality, combining the properties of both pyridine and triazole rings. This dual functionality enhances its versatility in various applications, from medicinal chemistry to materials science.
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-methyl-2-(3-methyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C9H10N4/c1-7-3-4-9(10-5-7)13-6-11-8(2)12-13/h3-6H,1-2H3 |
InChI 键 |
AETVFYKJEHEZBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)N2C=NC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


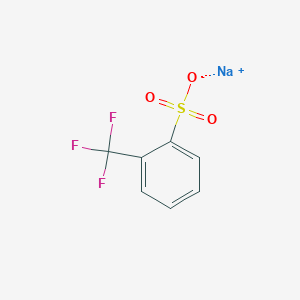
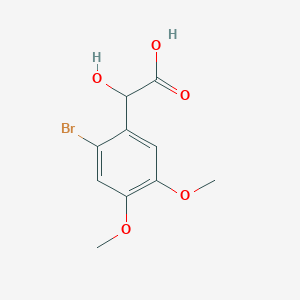
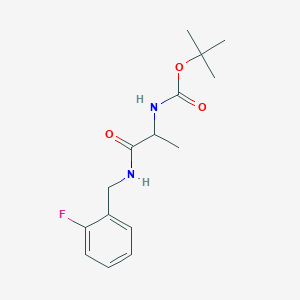
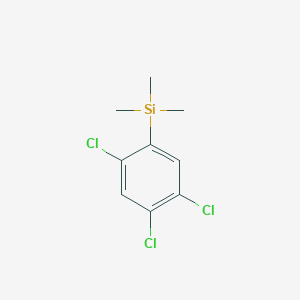

![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
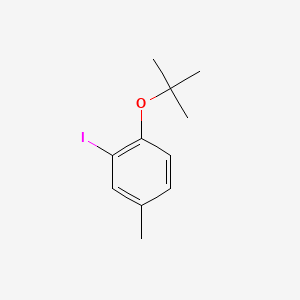
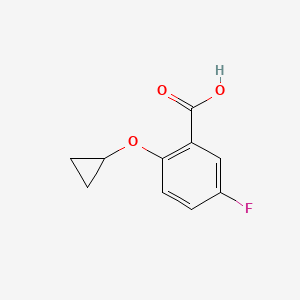
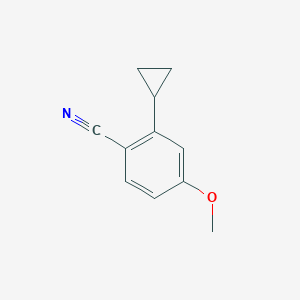

![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)

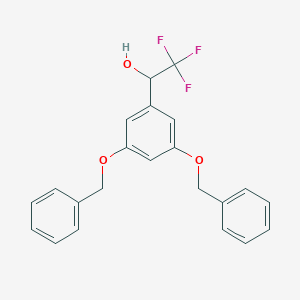
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
